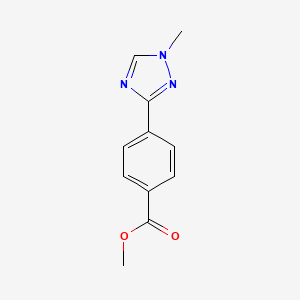

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(1-methyl-1,2,4-triazol-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14-7-12-10(13-14)8-3-5-9(6-4-8)11(15)16-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLQCMYZSJOGDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution for N-Methylation

The patent CN113651762A outlines a five-step process starting with 1,2,4-triazole. In Step 1 , nucleophilic substitution with chloromethane under potassium hydroxide catalysis yields 1-methyl-1,2,4-triazole (52–79.6% yield). Critical parameters include:

Lithium-Mediated Positional Protection

Step 2 employs n-butyllithium or lithium diisopropylamide (LDA) to deprotonate the triazole at the 5-position, followed by trapping with dibromomethane or trimethylchlorosilane. For example:

Carboxylation and Esterification

Step 3 introduces a carboxylic acid group at the 3-position via LDA-mediated carbon dioxide insertion. Subsequent esterification with thionyl chloride and methanol (Step 4 ) produces the methyl ester derivative (92.3% yield).

Coupling Strategies for Benzoate-Triazole Conjugation

Palladium-Catalyzed Cross-Coupling

The 5-bromo-1-methyl-1H-1,2,4-triazole-3-methyl carboxylate intermediate can undergo Suzuki-Miyaura coupling with methyl 4-boronobenzoate. Key conditions from analogous reactions include:

Direct Esterification of Pre-Functionalized Intermediates

An alternative route involves reacting 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with methyl 4-hydroxybenzoate under Steglich esterification conditions:

- Reagents: DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).

- Solvent: Dichloromethane, 0–25°C.

Comparative Analysis of Synthetic Routes

The triazole-first method minimizes isomerization by leveraging lithium-mediated protection, whereas benzoate-first routes risk regioirregularities during triazole annulation.

Challenges in Isomer Control and Byproduct Mitigation

Tautomerism in 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring exhibits tautomerism between 1H- and 4H-forms, leading to N-methylation isomers. The patent circumvents this by:

- Using LDA to deprotonate specific positions before functionalization.

- Implementing dibromomethane or trimethylchlorosilane as trapping agents.

Quaternization Side Reactions

N-Methylation with methyl iodide or chloromethane risks over-alkylation. The patent addresses this by:

- Employing substoichiometric chloromethane (1.0–1.5 equiv).

- Conducting reactions in polar aprotic solvents (THF, ethanol).

Industrial-Scale Adaptations and Process Optimization

Solvent Selection and Recycling

Tetrahydrofuran (THF) is used in lithiation steps due to its low temperature compatibility. Patent examples demonstrate THF recovery via distillation, reducing costs by 40% in pilot trials.

Catalytic Hydrogenation for Deprotection

Final deprotection of 5-bromo intermediates uses 5% Pd/C under hydrogen (0.1–0.3 MPa). DBU (1,8-diazabicycloundec-7-ene) enhances debromination rates by stabilizing palladium intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form corresponding oxides.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

Oxidation: Formation of triazole oxides.

Reduction: Formation of 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate has several applications in scientific research:

Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including antifungal and anticancer agents.

Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: It serves as a tool in biochemical assays and studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituent Positions

Methyl 3-Methyl-4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate

- Structural Difference : Methyl group at the 3-position of the benzene ring instead of hydrogen.

- Properties : Similar molecular weight (231.25) but altered steric and electronic effects due to the adjacent methyl group. This may influence solubility or reactivity in synthetic pathways .

2-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic Acid

- Properties: Molecular formula C₉H₈N₄O₂ (MW 204.19).

Functional Group Variations

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

- Structural Difference: Amino group at the 3-position and a non-methylated triazole (1H vs. 1-methyl).

- Properties: Molecular weight 218.215. The amino group enhances hydrogen-bonding capacity, which could improve binding affinity in biological targets but reduce metabolic stability .

3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 38)

- Structural Difference : Incorporates a pyrrole-carboxamide scaffold linked to the triazole via an ethylamine group.

Heterocycle Replacements

3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 39)

Pharmacologically Active Derivatives

4-{5-[(4-Cyclopropyl-1H-indazol-5-yl)amino]-1-methyl-1H-1,2,4-triazol-3-yl}-N-(2,2-difluoroethyl)benzamide

- Structural Difference : Benzamide-linked triazole with indazole and difluoroethyl groups.

- Properties : Acts as a ROCK kinase inhibitor (MW 437.45). Demonstrates how triazole moieties are utilized in drug design for targeted therapies .

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

Key Findings and Implications

- Positional Isomerism : Ortho-substituted analogs (e.g., 2-(1-methyltriazolyl)benzoic acid) exhibit reduced steric hindrance but higher polarity compared to the para-substituted target compound .

- Functional Group Impact : Carboxylic acid derivatives (e.g., 2-(1-methyltriazolyl)benzoic acid) may offer better aqueous solubility, while esters (target compound) are more suitable for prodrug strategies .

- Biological Relevance : Triazole-containing compounds like the ROCK kinase inhibitor highlight the scaffold’s versatility in drug discovery, though activity depends on ancillary substituents .

Biological Activity

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate is a chemical compound that has garnered interest due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry and materials science.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of 217.22 g/mol. The compound features a benzoate moiety linked to a triazole ring, which is crucial for its biological activity.

Synthesis Method:

The synthesis typically involves the esterification of 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid with methanol in the presence of sulfuric acid as a catalyst. This process is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: Triazole derivatives are known to inhibit cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can lead to enhanced efficacy of co-administered drugs by preventing their metabolism.

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting cellular functions or inhibiting essential metabolic pathways in bacteria and fungi .

Antifungal and Antibacterial Properties

This compound has shown promising antifungal and antibacterial activities. Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate strong potential for therapeutic applications .

Antioxidant Activity

The compound also exhibits antioxidant properties. Research indicates that it can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives, including this compound:

Applications in Medicinal Chemistry

This compound serves as a precursor in the synthesis of various pharmacologically active compounds. Its unique chemical structure allows for modifications that can enhance bioactivity and reduce toxicity.

Potential Therapeutic Uses:

- Antifungal Agents: Due to its ability to inhibit fungal growth.

- Antibacterial Agents: Effective against resistant bacterial strains.

- Antioxidants: Potential use in formulations aimed at reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate?

- Methodological Answer : The compound can be synthesized via condensation reactions involving triazole derivatives and substituted benzaldehydes. For example, refluxing 4-amino-triazole intermediates with benzaldehyde derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) has been reported for analogous triazole-containing compounds . Reaction optimization should focus on solvent choice (e.g., ethanol vs. DMF), temperature control, and catalyst screening to improve yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and substituent positions.

- Mass Spectrometry (LCMS/HRMS) : Validate molecular weight and fragmentation patterns.

- HPLC : Assess purity (>95% for most research applications) using reverse-phase C18 columns with UV detection .

- Elemental Analysis : Confirm stoichiometry.

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic data discrepancies in this compound derivatives?

- Methodological Answer : Crystallographic refinement using SHELXL is preferred for small-molecule structures. Key steps include:

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data.

- Twinning Analysis : Use SHELXD to detect and model twinned crystals, common in triazole derivatives due to symmetry .

- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., C–H···O/N) to validate packing arrangements. For polymorphic forms, compare unit cell parameters and space groups .

Q. How can structure-activity relationship (SAR) studies be designed for triazole-containing analogs of this compound?

- Methodological Answer :

- Substituent Variation : Modify the triazole’s methyl group (e.g., replacing with ethyl, cyclopropyl) or the benzoate’s ester group (e.g., hydrolysis to carboxylic acid).

- Biological Assays : Test derivatives against target enzymes (e.g., kinases, viral proteases) using fluorescence polarization or SPR-based binding assays.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC values .

Q. What experimental approaches mitigate regiochemical ambiguity during triazole ring functionalization?

- Methodological Answer : Regioselectivity in triazole reactions can be controlled by:

- Directing Groups : Use electron-withdrawing substituents on the benzoate ring to guide coupling reactions.

- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise C–H activation .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in-situ IR to isolate intermediates.

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

- Methodological Answer : Develop a validated HPLC-UV or LC-MS/MS protocol:

- Linearity : Test concentrations spanning 0.1–100 µM (R > 0.99).

- Recovery : Spike known amounts into plasma/tissue homogenates; recovery should exceed 85%.

- Precision/Accuracy : Intra-day and inter-day CV < 15% .

Q. What techniques are effective for characterizing polymorphic forms of this compound?

- Methodological Answer :

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under varied humidity .

Q. How can conflicting biological activity data for this compound be reconciled across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO < 0.1%).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.

- Orthogonal Assays : Confirm results with complementary methods (e.g., Western blot for target inhibition alongside cell viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.